molecular formula C9H14Cl2N2 B15200372 (R)-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride

(R)-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride

Cat. No.: B15200372
M. Wt: 221.12 g/mol
InChI Key: AHOUTZAHHNCGSP-YCBDHFTFSA-N
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Description

®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The dihydrochloride form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out under high pressure and at elevated temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of ®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride often involves the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Scientific Research Applications

®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride involves its interaction with various molecular targets. The compound is known to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the tetrahydro and amine functionalities.

    1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with different biological activities.

    3-Aminopiperidine dihydrochloride: A structurally related compound with similar solubility properties.

Uniqueness

®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both tetrahydro and amine functionalities. These features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

(3R)-1,2,3,4-tetrahydroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m1../s1

InChI Key

AHOUTZAHHNCGSP-YCBDHFTFSA-N

Isomeric SMILES

C1[C@H](CNC2=CC=CC=C21)N.Cl.Cl

Canonical SMILES

C1C(CNC2=CC=CC=C21)N.Cl.Cl

Origin of Product

United States

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